Bepotastine
Bepotastine
Bepotastine is an ether that is (S)-(4-chlorophenyl)(pyridin-2-yl)methanol in which the hydroxyl hydrogen is substituted by a 1-(3-carboxypropyl)piperidin-4-yl group. A topical, selective and non-sedating histamine (H1) receptor antagonist used (as its benzenesulfonate salt) for treatment of itching associated with allergic conjunctivitis. It has a role as a H1-receptor antagonist and an anti-allergic agent. It is a member of pyridines, a monocarboxylic acid, a member of piperidines, an ether and a member of monochlorobenzenes. It is a conjugate base of a bepotastine(1+).
Bepotastine is a Histamine-1 Receptor Antagonist.
Bepotastine is a Histamine-1 Receptor Antagonist.
Brand Name:
Vulcanchem
CAS No.:
190786-43-7
VCID:
VC20903681
InChI:
InChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26)/t21-/m0/s1
SMILES:
C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O
Molecular Formula:
C21H25ClN2O3
Molecular Weight:
388.9 g/mol
Bepotastine
CAS No.: 190786-43-7
Cat. No.: VC20903681
Molecular Formula: C21H25ClN2O3
Molecular Weight: 388.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Bepotastine is an ether that is (S)-(4-chlorophenyl)(pyridin-2-yl)methanol in which the hydroxyl hydrogen is substituted by a 1-(3-carboxypropyl)piperidin-4-yl group. A topical, selective and non-sedating histamine (H1) receptor antagonist used (as its benzenesulfonate salt) for treatment of itching associated with allergic conjunctivitis. It has a role as a H1-receptor antagonist and an anti-allergic agent. It is a member of pyridines, a monocarboxylic acid, a member of piperidines, an ether and a member of monochlorobenzenes. It is a conjugate base of a bepotastine(1+). Bepotastine is a Histamine-1 Receptor Antagonist. |
|---|---|
| CAS No. | 190786-43-7 |
| Molecular Formula | C21H25ClN2O3 |
| Molecular Weight | 388.9 g/mol |
| IUPAC Name | 4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid |
| Standard InChI | InChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26)/t21-/m0/s1 |
| Standard InChI Key | YWGDOWXRIALTES-NRFANRHFSA-N |
| Isomeric SMILES | C1C[NH+](CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)[O-] |
| SMILES | C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O |
| Canonical SMILES | C1C[NH+](CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)[O-] |
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